(3-Fluoro-6-methylpyridin-2-YL)methanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

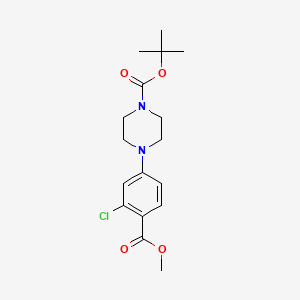

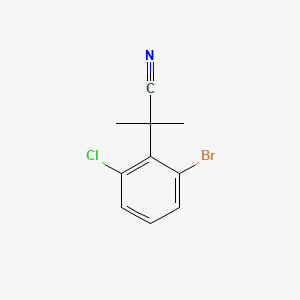

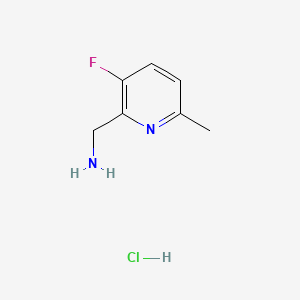

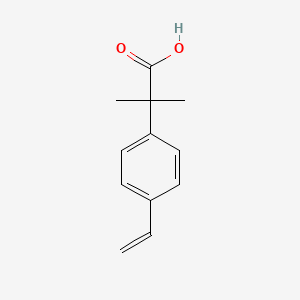

“(3-Fluoro-6-methylpyridin-2-YL)methanamine hydrochloride” is a chemical compound with the CAS Number: 1257535-11-7 . It has a molecular weight of 176.62 and its IUPAC name is (3-fluoro-6-methyl-2-pyridinyl)methanamine hydrochloride . The compound is typically stored at room temperature in an inert atmosphere .

Physical And Chemical Properties Analysis

This compound is a solid at room temperature . For more detailed physical and chemical properties, it’s recommended to refer to its Material Safety Data Sheet (MSDS) or other specialized chemical databases.Scientific Research Applications

Metallation of π-Deficient Heteroaromatic Compounds

Research by Marsais and Quéguiner (1983) on the metallation of π-deficient heteroaromatic compounds, including fluorinated pyridines, showcases the critical role these compounds play in organic synthesis. The study highlights how the introduction of fluorine atoms to pyridines significantly affects their reactivity towards metallation, leading to regioselective lithiation. This process is essential for synthesizing various disubstituted pyridines, demonstrating the compound's utility in developing complex organic molecules (Marsais & Quéguiner, 1983).

Fluorine Chemistry in Cancer Treatment

Gmeiner's review (2020) on the chemistry of fluorinated pyrimidines in personalized medicine illustrates the significant impact of fluorine chemistry on developing anticancer drugs. Although focusing on 5-fluorouracil, this research underscores the broader relevance of fluorinated compounds, including pyridines, in creating more effective and targeted therapies for cancer. The unique properties conferred by fluorination, such as increased stability and bioavailability, are crucial for the medicinal application of these compounds (Gmeiner, 2020).

Advances in Fluoroalkylation Reactions

Song et al. (2018) discuss the advancements in fluoroalkylation reactions in aqueous media, emphasizing the environmental benefits and efficiency of incorporating fluorinated groups into target molecules. This review highlights the growing interest in developing green chemistry approaches for fluoroalkylation, showcasing the relevance of fluorinated pyridines in synthesizing environmentally friendly and high-performance fluorinated organic compounds (Song et al., 2018).

Fluorinated Liquid Crystals

Hird's review (2007) on fluorinated liquid crystals underscores the importance of fluorination in modulating the properties of liquid crystals for commercial applications. Although focusing on a broader class of fluorinated compounds, this research illustrates how minor changes, such as the introduction of fluorine atoms, can significantly impact the material's physical properties, opening new avenues for the development of advanced materials and display technologies (Hird, 2007).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H319 (Causes serious eye irritation), H302 (Harmful if swallowed), and H335 (May cause respiratory irritation) . The precautionary statements include P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) .

properties

IUPAC Name |

(3-fluoro-6-methylpyridin-2-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2.ClH/c1-5-2-3-6(8)7(4-9)10-5;/h2-3H,4,9H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWBCVZKPEVMFBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)F)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClFN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30694193 |

Source

|

| Record name | 1-(3-Fluoro-6-methylpyridin-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1257535-11-7 |

Source

|

| Record name | 1-(3-Fluoro-6-methylpyridin-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

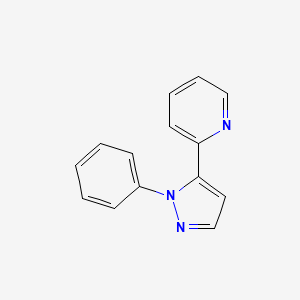

![9-([1,1'-Biphenyl]-4-yl)-3-(4-chlorophenyl)-6-phenyl-9H-carbazole](/img/structure/B577938.png)

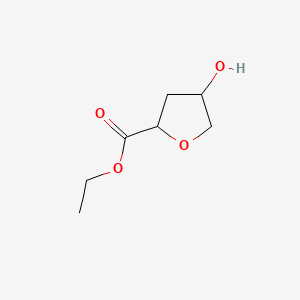

![7-[4-(Methylsulfonyl)phenyl]-5,8-diazaspiro[3.4]octan-6-one](/img/structure/B577944.png)